molecular formula C3H4N4OS B1418187 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime CAS No. 25306-05-2

5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime

Cat. No.: B1418187
CAS No.: 25306-05-2
M. Wt: 144.16 g/mol
InChI Key: LJLKJYHRBBXHCF-ORCRQEGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime is a chemical compound with the molecular formula C3H4N4OS and a molecular weight of 144.16 g/mol. This compound is part of the thiadiazole family, which is known for its diverse applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinase 9 (CDK9) and cyclin T1, which are crucial for cell cycle regulation . The compound’s interaction with these enzymes involves bonding and hydrophobic interactions with key amino acid residues, which can influence the enzyme’s activity and stability . Additionally, this compound has been shown to inhibit the formation of certain radicals, demonstrating its potential antioxidant properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to exert cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as CDK9 and cyclin T1, inhibiting their activity and leading to cell cycle arrest . The compound’s ability to form hydrogen bonds and hydrophobic interactions with these proteins is crucial for its inhibitory action . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function . Understanding these processes is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be targeted to certain compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins . This subcellular localization is critical for its role in regulating gene expression and cellular processes .

Preparation Methods

The synthesis of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the corresponding 1,3,4-thiadiazole derivatives, which can be further modified to obtain the desired compound .

Chemical Reactions Analysis

5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and phenylisothiocyanate . The major products formed from these reactions are typically other thiadiazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime has a wide range of applications in scientific research. It is used in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds . Additionally, it has been evaluated for its antimicrobial activity against E. coli, B. mycoides, and C. albicans . The compound has also shown potential as an anticancer agent, with studies highlighting its cytotoxic effects on multiple human cancer cell lines .

Comparison with Similar Compounds

5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime can be compared with other thiadiazole derivatives, such as 5-phenyl-1,3,4-thiadiazole-2-carbaldehyde oxime and 5-amino-1,3,4-thiadiazole-2-thiol . These compounds share similar structural features but differ in their substituents and biological activities. The unique combination of the amino and oxime groups in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

(NE)-N-[(5-amino-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4OS/c4-3-7-6-2(9-3)1-5-8/h1,8H,(H2,4,7)/b5-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLKJYHRBBXHCF-ORCRQEGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N/O)\C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime
Reactant of Route 2
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime
Reactant of Route 3
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime
Reactant of Route 4
Reactant of Route 4
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime
Reactant of Route 5
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime
Reactant of Route 6
Reactant of Route 6
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.